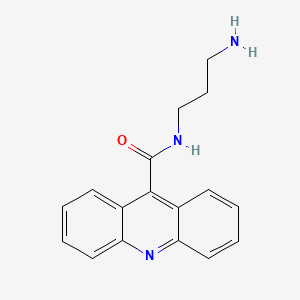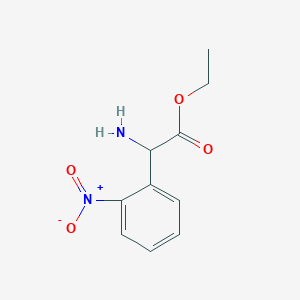
(-)-1,4-二-O-甲基-L-苏糖醇
描述
(-)-1,4-Di-O-methyl-L-threitol: is a chiral organic compound that belongs to the class of sugar alcohols It is derived from L-threitol, a naturally occurring sugar alcohol, through the methylation of its hydroxyl groups
科学研究应用
Chemistry:
Chiral Synthesis: (-)-1,4-Di-O-methyl-L-threitol is used as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its structural similarity to natural sugar alcohols.
Metabolic Pathways: It helps in understanding metabolic pathways involving sugar alcohols and their derivatives.
Medicine:
Drug Development: (-)-1,4-Di-O-methyl-L-threitol is explored for its potential as a drug intermediate, particularly in the synthesis of antiviral and anticancer agents.
Industry:
Polymer Production: It is used in the production of biodegradable polymers and resins, contributing to sustainable materials development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Di-O-methyl-L-threitol typically involves the methylation of L-threitol. One common method is the use of methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of (-)-1,4-Di-O-methyl-L-threitol may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: (-)-1,4-Di-O-methyl-L-threitol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to the stability of its methylated hydroxyl groups. under specific conditions, reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
作用机制
The mechanism of action of (-)-1,4-Di-O-methyl-L-threitol primarily involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. Its methylated hydroxyl groups allow it to participate in various biochemical reactions, acting as a substrate or inhibitor in enzymatic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards molecular targets.
相似化合物的比较
L-threitol: The parent compound from which (-)-1,4-Di-O-methyl-L-threitol is derived. It lacks the methyl groups and has different reactivity and applications.
D-threitol: The enantiomer of L-threitol, with similar chemical properties but different biological activities.
1,4-Di-O-methyl-D-threitol: The diastereomer of (-)-1,4-Di-O-methyl-L-threitol, differing in the spatial arrangement of its atoms.
Uniqueness:
Chirality: (-)-1,4-Di-O-methyl-L-threitol’s unique stereochemistry makes it valuable in chiral synthesis and asymmetric catalysis.
Reactivity: The presence of methyl groups enhances its stability and alters its reactivity compared to its non-methylated counterparts.
Applications: Its specific applications in drug development and polymer production distinguish it from similar compounds.
属性
IUPAC Name |
(2S,3S)-1,4-dimethoxybutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJVYUZWDGUBO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]([C@H](COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448698 | |
| Record name | (-)-1,4-Di-O-methyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50622-10-1 | |
| Record name | (-)-1,4-Di-O-methyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




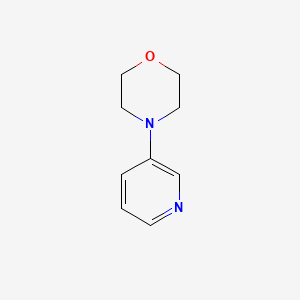
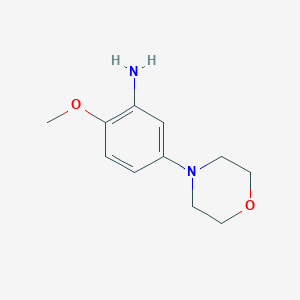
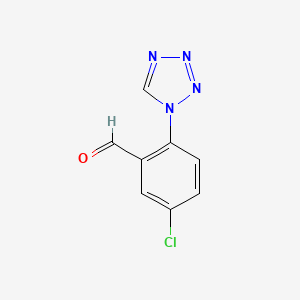

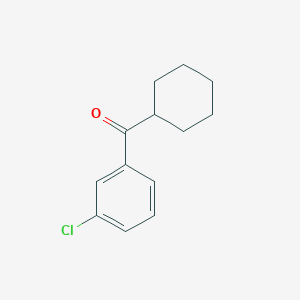
![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)

![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)

